3-Phenyl-1,8-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
3-phenyl-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)10-14(16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNAQWQNXPJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition-Cyclization Sequence
A widely cited method involves a two-step nucleophilic addition followed by cyclization:
-
Step 1 : Reaction of 1-aminocyclohexanecarboxylic acid with benzaldehyde under acidic conditions forms a Schiff base intermediate.
-
Step 2 : Intramolecular cyclization using trifluoroacetic acid (TFA) yields the spirocyclic core.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78% |
| Yield (Step 2) | 85% |
| Purity (HPLC) | >95% |
This method is scalable but requires strict pH control to prevent diketopiperazine byproducts.
Michael Addition-Reduction Strategy
Patent CN102070633B discloses a route leveraging Michael addition:
-
Michael Adduct Formation : Piperidine-2-carboxylate esters react with nitroalkenes in THF at −78°C.
-
Catalytic Hydrogenation : Pd/C-mediated reduction of the nitro group.
-
Lactam Cyclization : Acid-catalyzed ring closure with acetic anhydride.
Optimized Conditions :
-
Temperature: −78°C (addition), 25°C (hydrogenation), 110°C (cyclization)
-
Catalyst: 10% Pd/C, 50 psi H₂
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to introduce the phenyl group post-cyclization:
-
Spirocyclic Intermediate : 1,8-Diazaspiro[4.5]decan-2-one bromide is prepared via bromination.
-
Coupling Reaction : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/water (4:1) at 90°C.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 73% |
| Turnover Frequency | 8.2 h⁻¹ |
| Purity | 98.5% (GC-MS) |
This method avoids harsh acidic conditions but requires rigorous exclusion of oxygen.
Enantioselective Organocatalysis
A chiral phosphoric acid (CPA)-catalyzed method achieves enantiomeric excess (ee):
-
Catalyst : (R)-TRIP (10 mol%)
-
Substrate : Cyclohexanone and benzylamine derivatives
-
Reaction Time : 48 hr at 25°C
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
A polystyrene-supported protocol enables rapid library synthesis:
-
Resin Functionalization : Wang resin loaded with Fmoc-protected cyclohexylamine.
-
Cyclization : TFA cleavage induces simultaneous deprotection and spirocycle formation.
Advantages :
-
Average Yield: 82% across 20 derivatives
-
Purity: >90% without chromatography
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Classical | 67 | 95 | Moderate | 120 |
| Palladium Catalysis | 73 | 98.5 | High | 240 |
| Organocatalysis | 89 | 99 | Low | 310 |
| Solid-Phase | 82 | 90 | High | 180 |
Key Findings :
-
Palladium catalysis offers the best trade-off between yield and purity for industrial applications.
-
Solid-phase synthesis is optimal for generating structural analogs in drug discovery.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research indicates that compounds similar to 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one exhibit anticonvulsant properties. For instance, derivatives in this class have been shown to modulate neurotransmitter release and enhance GABAergic activity, which is crucial for seizure control .
Antidiabetic Effects
Some studies have highlighted the potential of these compounds in managing diabetes. They may influence insulin sensitivity and glucose metabolism, making them candidates for further investigation in diabetes treatment protocols .
Anticancer Properties
The anticancer potential of this compound has also been noted. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Effects
Compounds in this category have shown promise as anti-inflammatory agents. They may act as antagonists to specific inflammatory pathways, thereby reducing tissue damage and inflammation in various models of disease .
Neuroprotective Effects
There is emerging evidence suggesting that these diazaspiro compounds could provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease or other neurodegenerative disorders. This effect is attributed to their ability to modulate oxidative stress and neuronal survival pathways .
Synthetic Chemistry
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route utilizes a combination of cyclization and functional group transformations to produce the desired spiro compound efficiently .
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | 4-phenylcyclohexanone + NaCN + methylamine | 60 |
| Step 2 | Treatment with KOCN in acetic acid | 79 |
Case Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of diazaspiro compounds, researchers found that certain derivatives exhibited significant activity in animal models of epilepsy. The mechanism involved modulation of GABA receptors, leading to increased seizure threshold.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting a potential therapeutic application in oncology.
Mechanism of Action
The mechanism by which 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Pharmacological Profiles
The spiro[4.5]decan-2-one core allows diverse substitutions that modulate target selectivity and pharmacokinetics. Key analogs include:
Key Observations:
- Oxygen vs. Nitrogen Positioning : Replacing a nitrogen with oxygen (e.g., 1-oxa-3,8-diaza in Fenspiride) alters electron distribution, enhancing bronchodilatory effects by modulating airway smooth muscle receptors .
- Halogenation: Fluorine in BP 3033 increases metabolic stability and binding affinity to target proteins . Heterocyclic Additions: Pyridine or isothiazole rings (e.g., Compound 44 and derivatives) confer neuroprotection by modulating ion channels (Ca²⁺/Na⁺) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Fenspiride | Compound 44 | BP 3033 |
|---|---|---|---|---|
| Molecular Weight | 232.28 | 275.35 | ~300 (HCl salt) | 275.35 |
| logP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 | ~2.5 | ~2.3 |
| Solubility | Low (requires formulation aids) | Moderate | Low | Moderate |
| Metabolic Stability | Unknown | Moderate | High (chloro) | High (fluoro) |
Biological Activity
3-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure characterized by two interconnected rings, which contributes to its unique chemical properties. The general molecular formula for this compound is .
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues have shown potent antioxidant activities, suggesting that this compound may also possess similar capabilities. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test are commonly used to evaluate antioxidant potency.
| Compound | Antioxidant Activity (DPPH Assay) | Reference |
|---|---|---|
| 3-Phenyl-1H-isochromen-1-one | 7-fold to 16-fold more potent than ascorbic acid |
Antiplatelet Activity
In addition to antioxidant effects, the compound may exhibit antiplatelet activity. Analogues of 3-phenyl-1H-isochromen-1-one demonstrated significant inhibition of platelet aggregation induced by arachidonic acid, outperforming standard treatments like aspirin in some cases.
| Compound | Antiplatelet Activity | Reference |
|---|---|---|
| 3-Phenyl-1H-isochromen-1-one | Up to 7-fold more active than aspirin |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It could modulate the activity of receptors associated with platelet aggregation and vascular health.
Medicinal Chemistry Applications
Several studies have explored the medicinal chemistry applications of diazaspiro compounds. For instance, a study focusing on the synthesis and anticonvulsant activity of substituted diazaspiro compounds indicated promising results in terms of neuroprotective effects and potential therapeutic applications for seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
